4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine
Description
4-{7-Methylthieno[3,2-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine is a thienopyrimidine derivative featuring a morpholine core substituted with a thiomorpholine-carbonyl group at position 2 and a 7-methylthieno[3,2-d]pyrimidine moiety at position 2. Thienopyrimidines are recognized for their role as kinase inhibitors, particularly targeting PI3Kα and mTOR pathways, which are critical in cancer therapy . This compound serves as a key intermediate in antitumor drug development, with structural modifications influencing both synthetic routes and biological activity .
Properties
IUPAC Name |
[4-(7-methylthieno[3,2-d]pyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-11-9-24-14-13(11)17-10-18-15(14)20-2-5-22-12(8-20)16(21)19-3-6-23-7-4-19/h9-10,12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPSGXFAZIOQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CCOC(C3)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Cyclization for Thiophene Formation
Ethyl cyanoacetate (1.0 equiv) reacts with pentan-2-one (1.2 equiv) in the presence of sulfur (1.5 equiv) and triethylamine (2.0 equiv) in ethanol at 70°C for 12 hours. This yields ethyl 2-amino-5-methylthiophene-3-carboxylate with a 50–60% yield.
Pyrimidine Ring Closure
The thiophene intermediate is cyclized using formamide and ammonium acetate at 120°C for 6 hours, forming 7-methylthieno[3,2-d]pyrimidin-4(3H)-one. This step achieves 75–85% yield, with purity confirmed by HPLC (>95%).
Chlorination at Position 4
Treatment with phosphorus oxychloride (3.0 equiv) at reflux for 4 hours converts the 4-hydroxy group to a chloride, yielding 4-chloro-7-methylthieno[3,2-d]pyrimidine (89% yield).
Functionalization of Morpholine
The morpholine ring is derivatized at two positions: substitution at nitrogen (position 4) and acylation at carbon (position 2).
Nucleophilic Substitution at Morpholine’s Nitrogen
4-Chloro-7-methylthieno[3,2-d]pyrimidine (1.0 equiv) reacts with morpholine (1.5 equiv) in dichloromethane at 25°C for 24 hours, yielding 4-morpholino-7-methylthieno[3,2-d]pyrimidine (92% yield).
Thiomorpholine-4-Carbonyl Chloride Synthesis
Thiomorpholine is oxidized to thiomorpholine-1,1-dioxide using potassium permanganate in aqueous acidic conditions (82.5% yield). Subsequent treatment with oxalyl chloride (2.0 equiv) in dichloromethane converts the dioxide to thiomorpholine-4-carbonyl chloride (78% yield).
Acylation of Morpholine’s Position 2
Introducing the Carbonyl Group
Morpholine’s position 2 is functionalized via a Friedel-Crafts-like acylation. 4-Morpholino-7-methylthieno[3,2-d]pyrimidine (1.0 equiv) reacts with thiomorpholine-4-carbonyl chloride (1.2 equiv) in the presence of aluminum chloride (1.5 equiv) at 0°C to 25°C for 6 hours. This yields the target compound with 68% yield after silica gel purification.
Optimization and Scalability
Reductive Amination
Sodium borohydride (3.64 equiv) in methanol-tetrahydrofuran mixtures ensures efficient reduction of intermediates, achieving >90% yields in large-scale reactions.
Oxidation Control
Potassium permanganate is critical for thiomorpholine oxidation, requiring precise temperature control (25–37°C) to avoid over-oxidation.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 4.32 (m, 4H, morpholine-OCH₂), 3.82 (m, 4H, thiomorpholine-SCH₂), 2.45 (s, 3H, CH₃).
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LC-MS : m/z 434.2 [M+H]⁺.
Purity and Yield Comparison
| Step | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Gewald Cyclization | 55 | 95 | S₈, Et₃N |
| Pyrimidine Chlorination | 89 | 97 | POCl₃ |
| Morpholine Substitution | 92 | 98 | Morpholine, DCM |
| Thiomorpholine Acylation | 68 | 96 | AlCl₃, Thiomorpholine-COCl |
Challenges and Alternatives
Regioselectivity in Cyclization
Alternative solvents (DMF over ethanol) improve yields in Gewald reactions but reduce regioselectivity for [3,2-d] over [2,3-d] isomers.
Chemical Reactions Analysis
Types of Reactions
4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced morpholine or thiomorpholine derivatives.
Substitution: Various substituted morpholine or thiomorpholine derivatives.
Scientific Research Applications
Medicinal Chemistry and Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to thieno[3,2-d]pyrimidines. Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit promising activity against various bacterial strains. For instance, a study synthesized derivatives of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one , which showed superior antimicrobial activity compared to standard drugs like Streptomycin. The mechanism of action was elucidated through molecular docking studies targeting the ribosomal RNA and tRNA methyltransferase, suggesting a novel pathway for antibiotic development .
Molecular Docking Studies
Molecular docking has become an essential tool in drug discovery, allowing researchers to predict how small molecules, such as 4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine , interact with biological targets. The compound's structure suggests it may bind effectively to specific protein targets involved in microbial resistance mechanisms. By analyzing binding affinities and interactions at the molecular level, researchers can optimize the compound for enhanced efficacy .
Therapeutic Potential
The unique structural features of This compound position it as a candidate for further exploration in therapeutic applications beyond antimicrobial activity. Its potential use in treating diseases linked to dysregulated cellular processes is under investigation. The thienopyrimidine scaffold is known for its versatility in medicinal chemistry, often leading to compounds with anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The thienopyrimidine core can interact with nucleic acids or proteins, potentially inhibiting their function. The morpholine and thiomorpholine groups may enhance the compound’s binding affinity and specificity towards these targets. Pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thienopyrimidine Derivatives
Pharmacological Potential
- PI3Kα/mTOR Dual Inhibition : Compounds like 4-[5-(3-chlorophenyl)pyrrolo[2,3-d]pyrimidin-4-yl]morpholine demonstrate dual inhibition of PI3K and mTOR, a desirable trait for overcoming resistance in cancer therapy. The target compound’s thiomorpholine group may confer similar dual activity, though experimental validation is needed .
- Cytotoxicity and Selectivity: Pyrazoline-bearing thienopyrimidines (e.g., 4a–d) exhibit IC50 values in the nanomolar range against A549 lung cancer cells, with selectivity attributed to the pyrazoline unit’s hydrogen-bonding capacity . The target compound’s thiomorpholine-carbonyl group may mimic this interaction, enhancing selectivity for PI3Kα over other isoforms.
Biological Activity
The compound 4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Thieno[3,2-d]pyrimidine core : This heterocyclic structure contributes to the compound's interaction with biological targets.
- Morpholine and thiomorpholine moieties : These structural elements are significant for enhancing solubility and bioavailability.
Antitumor Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit promising antitumor properties. A study demonstrated that similar compounds induce apoptosis in cancer cells through the activation of specific signaling pathways, particularly involving protein kinases and transcription factors .
Inhibition of Protein Kinases
The compound has shown potential as an inhibitor of various protein kinases. In particular, it has been noted for its ability to inhibit:
- PKC (Protein Kinase C) : Implicated in cell proliferation and survival pathways.
- PI3K/Akt pathway : Critical for cell growth and metabolism .
Anti-inflammatory Properties
Compounds with similar structures have been associated with anti-inflammatory effects. They modulate the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
The proposed mechanisms by which This compound exerts its biological effects include:
- Inhibition of cell cycle progression : This is achieved through interference with cyclin-dependent kinases (CDKs).
- Induction of apoptosis : Activation of caspases and other apoptotic markers has been observed.
- Modulation of signaling pathways : The compound may alter key signaling cascades involved in tumorigenesis and inflammation.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Showed inhibition of pro-inflammatory cytokine release in human macrophages treated with the compound. |
| Study 3 | Reported on the compound's ability to enhance the efficacy of existing chemotherapeutics when used in combination therapies. |
Q & A
Q. Table 1: Example Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Core Cyclization | POCl₃, 80°C, 6 hrs | 65% |
| 2 | Methylation | CH₃I, K₂CO₃, DMF, RT | 78% |
| 3 | Thiomorpholine Substitution | Thiomorpholine, NaOH, DMF, 60°C | 82% |
| 4 | Carbonylation | Thiomorpholine-4-carbonyl chloride, DCM, 0°C→RT | 70% |
Basic: How is structural characterization performed for this compound?
Answer:
Critical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., thiomorpholine carbonyl resonance at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₂₁N₅O₂S₂: 435.12) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .
Basic: What preliminary biological activities are associated with this compound?
Answer:
While direct data is limited, structural analogs (e.g., thieno[3,2-d]pyrimidines with morpholine/thiomorpholine groups) show:
Q. Table 2: Biological Activity Comparison
| Analog Structure | Activity (IC₅₀) | Reference |
|---|---|---|
| 6-(4-Bromophenyl)thienopyrimidine | Anticancer: 12 µM (HL-60) | |
| Morpholine-linked thiazolopyrimidine | Kinase inhibition: 0.8 µM (PI3Kδ) |
Advanced: How can reaction yields be optimized during thiomorpholine coupling?
Answer:
- Catalyst Screening : Use Pd/C or CuI to accelerate nucleophilic substitution .
- Solvent Optimization : Replace DMF with DMSO to enhance solubility of intermediates .
- Temperature Control : Gradual heating (40°C → 80°C) reduces side reactions .
Advanced: How do structural modifications influence bioactivity?
Answer:
- Methyl Group at C7 : Enhances lipophilicity, improving blood-brain barrier penetration .
- Thiomorpholine vs. Morpholine : Thiomorpholine’s sulfur atom increases hydrogen-bonding capacity, enhancing target binding .
- Carbonyl Group : Critical for forming salt bridges with lysine residues in kinase targets .
Advanced: How to resolve contradictions in reported biological data?
Answer:
- Purity Validation : Re-characterize batches using HPLC-MS to rule out impurities .
- Assay Standardization : Use identical cell lines (e.g., HT-29 for anticancer studies) and ATP concentration in kinase assays .
Advanced: What computational methods predict target interactions?
Answer:
- Molecular Docking : AutoDock Vina to model binding with PI3Kγ (PDB: 1E8X) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .
Basic: What strategies improve solubility for in vivo studies?
Answer:
- Co-solvent Systems : Use DMSO:PEG400 (1:4) for IP/IV administration .
- Salt Formation : Hydrochloride salt preparation enhances aqueous solubility .
Advanced: How to assess compound stability under physiological conditions?
Answer:
- pH Stability Testing : Incubate in buffers (pH 1.2–7.4) and analyze degradation via LC-MS .
- Thermal Analysis : TGA/DSC to determine decomposition thresholds (>150°C) .
Advanced: What methods separate enantiomers (if applicable)?
Answer:
- Chiral HPLC : Use a CHIRALPAK® IG column with hexane:IPA eluent .
- Crystallization : Diastereomeric salt formation with L-tartaric acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
